N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole derivatives, including N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide and N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide, have been synthesized and evaluated for cytotoxic and antimicrobial activities . These compounds demonstrated significant cytotoxicity against three cancer cell lines (A549, MCF7-MDR and HT1080) while most of the compounds exhibited moderate inhibitory effects on the growth of Staphyllococcus aureus and some other fungi .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research has demonstrated the synthesis and evaluation of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and cyclohexanecarbothioamides, for their cytotoxic and antimicrobial activities. Notably, certain derivatives showed significant cytotoxicity against cancer cell lines such as A549, MCF7-MDR, and HT1080, while also exhibiting moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi (Nam et al., 2010).
Anticancer Activity
A study on Co(II) complexes of related compounds revealed their potential in vitro cytotoxicity against the human breast cancer cell line (MCF 7), suggesting a promising avenue for the development of new anticancer agents (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Theoretical Investigations
Further research includes theoretical investigations into the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles, leading to a variety of functional groups. These studies have highlighted the antimalarial activity of the synthesized sulfonamides and characterized their ADMET properties, underscoring the compound's versatility in drug design and potential therapeutic applications (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Enzyme Inhibition
Research into benzo[d]thiazole-5- and 6-sulfonamides has identified several compounds as potent inhibitors against various human carbonic anhydrase isoforms, showcasing the compound's relevance in developing targeted therapies for diseases associated with aberrant enzyme activity (M. Abdoli et al., 2017).
Molecular Docking Studies
Theoretical calculations and molecular docking studies have been employed to assess the binding energy and potential therapeutic targets of synthesized compounds, further elucidating the compound's pharmacological potential in treating diseases like malaria and COVID-19 by targeting specific enzymes or proteins (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Eigenschaften
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-3-24-13-7-10-15-16(11-13)25-18(19-15)20-17(21)12-5-8-14(9-6-12)26(22,23)4-2/h5-11H,3-4H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKBNRJJQCZGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.